(3S,4R)-4-aminooxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-aminooxolane-3-carboxylic acid is a chiral amino acid derivative with a unique structure that includes an oxolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. Its chiral centers make it a valuable molecule for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-aminooxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of stereoselective aldol reactions catalyzed by pyruvate aldolases. These enzymes facilitate the formation of aldol adducts with high stereoselectivity, allowing for the selective synthesis of the desired chiral centers .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysis due to its efficiency and selectivity. Enzymatic processes are favored as they operate under mild conditions and produce fewer by-products compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-aminooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
(3S,4R)-4-aminooxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s chiral nature makes it useful for studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the design of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of (3S,4R)-4-aminooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. The compound binds to the active site of the enzyme, forming a tight-binding adduct that inhibits its activity. This mechanism is of interest for developing therapeutic agents for diseases like hepatocellular carcinoma .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Alkaloids: These compounds also contain a five-membered nitrogen-containing ring and exhibit various biological activities, including antioxidant and anticancer properties.
Pyrrolopyrazine Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are known for their antimicrobial and antitumor activities.
Piperidine Derivatives: These compounds share a similar ring structure and are used in the synthesis of various pharmaceuticals.
Uniqueness
What sets (3S,4R)-4-aminooxolane-3-carboxylic acid apart is its specific chiral centers and the presence of an oxolane ring, which confer unique stereochemical properties and biological activities. Its ability to selectively inhibit certain enzymes makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
(3S,4R)-4-aminooxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCUSSMGNVVSBC-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.